molecular formula C26H25N3O3S2 B2873944 2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide CAS No. 865593-02-8

2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B2873944
CAS No.: 865593-02-8
M. Wt: 491.62
InChI Key: QGGVSVLGFGEOIE-FCQUAONHSA-N
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Description

This compound features a hybrid structure combining a 2-thioxo-4-thiazolidinone core substituted with a cyclopentyl group, conjugated to a 2-oxoindole moiety via a (3Z)-ylidene linkage. Thiazolidinone derivatives are pharmacologically significant, with reported antimicrobial, antidiabetic, and anticancer activities .

Properties

IUPAC Name

2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c30-21(27-15-14-17-8-2-1-3-9-17)16-28-20-13-7-6-12-19(20)22(24(28)31)23-25(32)29(26(33)34-23)18-10-4-5-11-18/h1-3,6-9,12-13,18H,4-5,10-11,14-16H2,(H,27,30)/b23-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGVSVLGFGEOIE-FCQUAONHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide is a complex organic molecule that combines thiazolidinone and indole derivatives. These structural features are associated with a variety of biological activities, making this compound a subject of interest in pharmacological research.

Structure and Properties

The molecular formula for this compound is C23H25N3O3S2C_{23}H_{25}N_{3}O_{3}S_{2}, and its structure includes functional groups that contribute to its biological activity. The presence of the thiazolidinone moiety is particularly notable for its pharmacological significance.

PropertyValue
Molecular FormulaC23H25N3O3S2C_{23}H_{25}N_{3}O_{3}S_{2}
Molecular Weight455.0 g/mol
IUPAC Name2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-phenylethyl)acetamide

Antimicrobial Properties

Research indicates that compounds containing thiazolidinone structures exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, which can be attributed to their ability to inhibit bacterial enzymes and disrupt cell wall synthesis .

Anticancer Effects

Thiazolidinones are also recognized for their anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of angiogenesis. Specific pathways affected include the downregulation of VEGF (vascular endothelial growth factor) and modulation of apoptotic proteins like Bcl-xL .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored, with findings suggesting that it may reduce pro-inflammatory cytokines and inhibit pathways involved in inflammation . This makes it a candidate for further studies in diseases characterized by chronic inflammation.

The biological activities of this compound are likely mediated through its interaction with specific molecular targets. This includes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Modulation : It could interact with receptors that mediate cellular responses to external stimuli, influencing processes such as proliferation and apoptosis.
  • Morphological Changes : In antifungal studies, it has been observed to cause morphological changes in yeast cells, indicating a disruption in normal cellular function .

Case Studies and Research Findings

A systematic study involving various thiazolidinone derivatives highlighted their broad spectrum of biological activities. For instance, a derivative similar to the compound was tested for antifungal properties and showed both fungistatic and fungicidal effects against Candida species. The study concluded that these compounds could serve as templates for developing new antifungal agents .

Additionally, another research effort focused on the anticancer potential of thiazolidinones demonstrated significant tumor growth inhibition in xenograft models, suggesting their viability as therapeutic agents in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in substituents on the thiazolidinone nitrogen and acetamide group. Below is a comparative analysis:

Compound Thiazolidinone Substituent Acetamide Substituent Key Structural Features References
Target Compound 3-Cyclopentyl N-(2-Phenylethyl) Moderate steric bulk; enhanced lipophilicity (LogP ~3.5 estimated) Synthetic analogs
2-[(3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-... () 3-Cyclohexyl N-(2-Phenylethyl) Increased steric hindrance; higher LogP (estimated ~4.0)
N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-Methylbenzyl)-4-oxo-2-thioxo... () 3-(4-Methylbenzyl) N-(2-Chlorophenyl) Aromatic substituent enhances π-π interactions; electron-withdrawing Cl affects reactivity
2-{(3Z)-3-[3-(1-Phenylethyl)-4-oxo-2-thioxo... () 3-(1-Phenylethyl) N-(2-Phenylethyl) Extended hydrophobic chain; possible improved membrane permeability
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)... () 3-(Phenylsulfonyl) N-(2-Methylphenyl) Sulfonyl group increases polarity; phenylimino modifies electronic profile

Crystallographic and Intermolecular Interactions

  • The cyclopentyl group adopts an envelope conformation, as seen in , minimizing steric clashes .
  • Hydrogen bonding between the thioxo group and adjacent amide protons (observed in ) stabilizes the molecular conformation .
  • Compared to phenylsulfonyl derivatives (), the target compound’s reduced polarity may limit crystal lattice stability but enhance bioavailability .

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